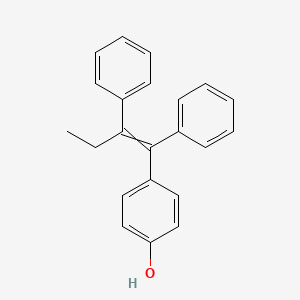

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene

Übersicht

Beschreibung

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene is an organic compound with the molecular formula C22H20O. It is known for its unique structure, which includes a phenol group attached to a butenyl chain with two phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The double bond in the butenyl chain can be reduced to form saturated compounds.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Saturated phenylbutane derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Antioxidant Properties : The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, showcasing significant antioxidant activity. This property is crucial for developing compounds aimed at mitigating oxidative stress-related diseases .

- Anti-inflammatory Activity : Research indicates that (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory drug development .

Medicine

- Anticancer Activity : Studies have explored the compound's potential in inducing apoptosis in cancer cells. It appears to activate specific signaling pathways that inhibit cell proliferation, suggesting its utility in cancer therapeutics .

- Drug Development : Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent in various diseases, particularly due to its biological activities linked to cancer and inflammation .

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable in industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages. |

| 3 | Anticancer Potential | Induced apoptosis in multiple cancer cell lines (e.g., K562, PC3). |

Wirkmechanismus

The mechanism of action of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation

Vergleich Mit ähnlichen Verbindungen

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene can be compared with other similar compounds, such as:

4-(1,2-Diphenyl-1-butenyl)phenol: Similar structure but different stereochemistry.

4-(4-Chloro-1,2-diphenylbut-1-enyl)phenol: Contains a chloro substituent, which alters its chemical properties.

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid: Contains an acetic acid group, which changes its reactivity and applications .

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, along with relevant case studies and research findings.

- Molecular Formula : C22H20O

- Molecular Weight : 300.4 g/mol

- IUPAC Name : 4-[(E)-1,2-diphenylbut-1-enyl]phenol

- CAS No. : 68684-63-9

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure allows the compound to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

- Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. The compound's ability to modulate estrogen receptor activity further enhances its anticancer potential .

Antioxidant Properties

In a study examining the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity. The IC50 value for this compound was found to be lower than that of several known antioxidants, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of phenolic compounds revealed that this compound effectively reduced the levels of inflammatory markers in vitro. The compound was shown to inhibit the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines .

Anticancer Activity

The anticancer effects of this compound were evaluated in several cancer cell lines. In breast cancer models, the compound exhibited potent antiproliferative effects with IC50 values ranging from 10 to 20 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Case Study 1: Breast Cancer Cell Lines

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, underscoring the compound's potential as an anticancer agent .

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 30 | 30 | 70 |

Case Study 2: Inflammation Model

In another study using LPS-stimulated macrophages, this compound significantly reduced nitric oxide production and inflammatory cytokine release compared to controls. This suggests its potential application in treating inflammatory diseases .

| Treatment Group | NO Production (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 25 | 100 |

| Compound (10 µM) | 15 | 60 |

| Compound (20 µM) | 5 | 30 |

Eigenschaften

CAS-Nummer |

68684-63-9 |

|---|---|

Molekularformel |

C22H20O |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

4-[(E)-1,2-diphenylbut-1-enyl]phenol |

InChI |

InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21+ |

InChI-Schlüssel |

YJVFSITVRZYTHO-QURGRASLSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Isomerische SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 |

Kanonische SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

1,2-diphenyl-1-(4-hydroxyphenyl)but-1-ene 1-(4-hydroxyphenyl)-1,2-diphenyl-1-butene 1-(4-hydroxyphenyl)-1,2-diphenylbut-1-ene 1-HPDPB tamoxifen metabolite E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.